molecular formula C9H11N2O13P3-4 B14111532 Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-

Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-

Cat. No.: B14111532
M. Wt: 448.11 g/mol
InChI Key: OTXOHOIOFJSIFX-POYBYMJQSA-J
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Description

Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is a modified nucleotide that plays a significant role in various biochemical processes. It is a derivative of uridine triphosphate, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced by hydrogen atoms, making it a dideoxynucleotide. This modification imparts unique properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- typically involves the following steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.

    Formation of the Triphosphate Moiety: The protected uridine is then reacted with phosphorus oxychloride and a suitable base to form the triphosphate moiety.

    Deprotection: The protecting groups are removed to yield the final product, uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.

    Purification: The product is purified using techniques such as chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphosphate group.

    Hydrolysis: It can be hydrolyzed to yield uridine and inorganic phosphate.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound, with water acting as the nucleophile.

Major Products

    Uridine: The hydrolysis of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- yields uridine as one of the major products.

    Inorganic Phosphate: Another product of hydrolysis is inorganic phosphate.

Scientific Research Applications

Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.

    Biology: The compound is used in studies involving nucleotide metabolism and enzyme kinetics.

    Medicine: It has potential therapeutic applications in antiviral and anticancer research.

    Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- involves its incorporation into nucleic acids. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during nucleic acid synthesis. This property is exploited in antiviral and anticancer therapies to inhibit the replication of viral and cancerous cells.

Comparison with Similar Compounds

Similar Compounds

    Uridine 5’-(tetrahydrogen triphosphate): Similar in structure but lacks the dideoxy modification.

    Cytidine 5’-(tetrahydrogen triphosphate): Another nucleotide with a similar triphosphate moiety but contains cytosine instead of uracil.

    Thymidine 5’-(tetrahydrogen triphosphate): Contains thymine and is used in DNA synthesis.

Uniqueness

Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is unique due to its dideoxy modification, which imparts chain-terminating properties. This makes it particularly useful in therapeutic applications where inhibition of nucleic acid synthesis is desired.

Properties

Molecular Formula

C9H11N2O13P3-4

Molecular Weight

448.11 g/mol

IUPAC Name

[[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H15N2O13P3/c12-7-3-4-11(9(13)10-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H,10,12,13)(H2,14,15,16)/p-4/t6-,8+/m0/s1

InChI Key

OTXOHOIOFJSIFX-POYBYMJQSA-J

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=O)NC2=O

Canonical SMILES

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=O)NC2=O

Origin of Product

United States

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